molecular formula C10H14O4 B158562 1,2-Bis(2-hydroxyethoxy)benzene CAS No. 10234-40-9

1,2-Bis(2-hydroxyethoxy)benzene

Cat. No. B158562
CAS RN: 10234-40-9
M. Wt: 198.22 g/mol
InChI Key: JWTDCPGVNRBTKT-UHFFFAOYSA-N
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Description

1,2-Bis(2-hydroxyethoxy)benzene, also known as 2,2’-(1,2-Phenylenebis(oxy))diethanol, is a chemical compound with the molecular formula C10H14O4 . It has a molecular weight of 198.22 g/mol .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(2-hydroxyethoxy)benzene consists of a benzene ring with two hydroxyethoxy groups attached at the 1 and 2 positions . The InChI representation of the molecule is InChI=1S/C10H14O4/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4,11-12H,5-8H2 .


Physical And Chemical Properties Analysis

1,2-Bis(2-hydroxyethoxy)benzene has a molecular weight of 198.22 g/mol . It has a melting point of 75-78 °C . The compound has a density of 1.197 . It has a boiling point of 356℃ and a flashing point of 169℃ . The refractive index is estimated to be 1.5439 .

Scientific Research Applications

Photoluminescent Materials

1,2-Bis(2-hydroxyethoxy)benzene has been utilized in the synthesis of photoluminescent materials. A study by Sierra and Lahti (2004) demonstrated its use in creating a photoluminescent, segmented oligo-polyphenylenevinylene copolymer. This polymer exhibited significant fluorescence emission, attributed to hydrogen-bond-assisted interactions between chromophores in the solid state, highlighting its potential in photoluminescent applications (Sierra & Lahti, 2004).

Aromatic Polyamides

Yang, Hsiao, and Yang (1996) explored the use of derivatives of 1,2-Bis(2-hydroxyethoxy)benzene in synthesizing aromatic polyamides. These polymers showed excellent solubility in aprotic solvents, high tensile strength, and significant thermal stability, suggesting their applicability in high-performance materials (Yang, Hsiao, & Yang, 1996).

Benzene Derivatives Synthesis

Tolbin et al. (2002) developed a synthesis method for 1,2-bis(3,4-dicyanophenoxymethyl)benzene, a derivative of 1,2-Bis(2-hydroxyethoxy)benzene. This synthesis led to the creation of binuclear zinc phthalocyanines, indicating potential applications in material science and organic synthesis (Tolbin et al., 2002).

Polyether Dicarboxylic Acids

In a study by Hayashita et al. (1999), 1,2-Bis(2-hydroxyethoxy)benzene-based compounds were synthesized for use in selective lead(II) extraction. These compounds, possessing pseudo-18-crown-6 frameworks, showed high selectivity for lead(II) over copper(II), underscoring their potential in environmental and analytical chemistry applications (Hayashita et al., 1999).

properties

IUPAC Name

2-[2-(2-hydroxyethoxy)phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTDCPGVNRBTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364878
Record name 1,2-Bis(2-hydroxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(2-hydroxyethoxy)benzene

CAS RN

10234-40-9
Record name 1,2-Bis(2-hydroxyethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10234-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(2-hydroxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2,2'-[1,2-phenylenebis(oxy)]bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Pyrocatechol [3] (55.0 g, 0.50 mol) was added to a solution (500 mol) of sodium hydroxide (50.5 g, 1.26 mol) in ethanol under purging with nitrogen, and the resultant mixture was refluxed under stirring with a mechanical stirrer for 30 minutes. Ethylene chlorohydrin (96.5 g, 1.20 mol) was dropped into the mixture in 1 hour. After refluxing overnight, the reaction was judged to have been completed. Ethanol was distilled off and chloroform (1.5 l) was added to the residue. The chloroform layer was extracted with an aqueous NaOH solution while the removal of an unreacted matter was confirmed by UV spectroscopy (seven times each with 20 ml of the aqueous NaOH solution for 500 ml of the chloroform layer until no change had been observed in the absorption at around 275 nm in the UV spectrum even when the alkaline aqueous layer turned acidic after the completion of the extraction). Chloroform was distilled off under reduced pressure to obtain the compound [4].
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
96.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
AA Kaisare, SB Owens Jr, EJ Valente… - Journal of Organometallic …, 2010 - Elsevier
To better understand the effects of ligand configuration on hydroformylation reactions carried out in the presence of LiBPh 4 ·3dme (dme = 1,2-dimethoxyethane), a conformationally …
Number of citations: 13 www.sciencedirect.com
WY Lee, JD Jung, CH Park, WB Sim… - Bulletin of the Korean …, 1990 - koreascience.kr
New bisaryl corands (crown ethers) bearing 1, 2-dibenzyl-and 1, 2-dibenzoylbenzene subunits have been synthesized: The reaction of 1, 2-bis (2-hydroxybenzyl) benzene in base with …
Number of citations: 2 koreascience.kr
AA Kaisare, SB Owens Jr, EJ Valente… - Abstracts of Papers of the …, 2009 - hero.epa.gov
Metallacrown ethers containing a bis(phosphite) ligand derived from 1,2-bis(2-hydroxyethoxy)benzene: Syntheses, characterization, and use of a Rh(I) metallacrown ether as a catalyst for the …
Number of citations: 0 hero.epa.gov
KR Gilbert, L Sousa - 2007 - core.ac.uk
Crown ethers complex selected metal ions, ammonium ions, and potentially, other electron deficient species. With proper functionalization a crown ether might sequester and signal the …
Number of citations: 0 core.ac.uk
Z Cheng, Y Li, LDW Djouonkep, S Zeng… - Journal of Wuhan …, 2022 - Springer
A series of degradable polyesters was synthesized via melt polymerization of 3,6-dioxaoctane-1,8-dioic acid and five different diols, catalyzed by antimony trioxide (Sb 2 O 3 ). The …
Number of citations: 4 link.springer.com
H Kantekin, Ü Ocak, Y Gök - Zeitschrift für anorganische und …, 2001 - Wiley Online Library
The (E, E)‐dioxime containing a dithia‐dioxa‐diaza macrocyclic moiety 5,6 : 11,12 : 17,18‐tribenzo‐2,3‐bis(hydroxyimino)‐1,4‐diaza‐7,16‐dithia‐10,12‐dioxacyclooctadecane (H 2 L) …
Number of citations: 30 onlinelibrary.wiley.com
MS Oshchepkov, VP Perevalov, LG Kuzmina… - Russian Chemical …, 2011 - Springer
The reactions of 1,2-bis(2-Y-ethoxy)benzenes, N,N-bis(2-Y-ethyl)-N-phenylamines, or 2,6-bis(Y-methyl)pyridines (Y = I, Br, or OTs) with α,ω-polyoxaalkanediamines or diazacrown …
Number of citations: 14 link.springer.com
M Draye, AF Reguillon, R Chomel, R Faure… - Bulletin de la Société …, 1996 - hal.science
The cis-syn-cis isomer of the dicyclohexano-18-crown-6 ether (DCH18C6) was subjected to hydrolysis and radiolysis with a 137Cs gamma source, at different doses of irradiation. The …
Number of citations: 19 hal.science
RCW Liu, PS Fung, F Xue, TCW Mak… - Journal of Chemical …, 1998 - pubs.rsc.org
Two series of monoaza-15-crown-5 compounds containing either a fused benzo group or sulfur donor atoms in the macrocycles have been synthesised by 1:1 cyclisation of diols or …
Number of citations: 6 pubs.rsc.org
M Karakaplan, T Aral - Tetrahedron: Asymmetry, 2005 - Elsevier
Novel crown ethers 9–13 containing a chiral subunit derived from 3-(p-methoxyphenoxy)propane-1,2-diol 7 were prepared in enantiomerically pure forms. Chiral recognition properties …
Number of citations: 27 www.sciencedirect.com

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